5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Description

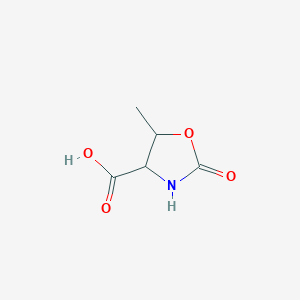

Chemical Structure: 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (IUPAC name: (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid) is a heterocyclic compound featuring a five-membered oxazolidine ring containing both oxygen and nitrogen atoms. The molecular formula is C₅H₇NO₄, with a stereospecific (4S,5R) configuration .

Propriétés

IUPAC Name |

5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-2-3(4(7)8)6-5(9)10-2/h2-3H,1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNKAUUXUQOZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301399 | |

| Record name | 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-19-3 | |

| Record name | NSC143122 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the reaction of 2-amino-2-methyl-1-propanol with diethyl oxalate. The reaction proceeds through a cyclization process, forming the oxazolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation can be carried out using amines and coupling agents like carbodiimides.

Major Products Formed

Oxidation: Oxazolidinones

Reduction: Hydroxyl derivatives

Substitution: Esters and amides

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Properties

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has been identified as a precursor in the synthesis of antibacterial agents targeting gram-negative bacteria. Its derivatives have shown promising results in inhibiting bacterial growth, making them potential candidates for new antibiotic therapies .

Neuropathic Pain Management

Research indicates that derivatives of this compound can act as inhibitors of Na v1.8 voltage-gated sodium ion channels, which are implicated in neuropathic pain and chronic itch. These findings suggest a potential therapeutic application in pain management .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various oxazolidine derivatives, which can be further modified to yield compounds with diverse functionalities. This makes it valuable in the development of pharmaceuticals and agrochemicals.

Case Study 1: Synthesis of Antibacterial Agents

A recent study explored the synthesis of multi-configurational 2-oxo-oxazolidine-4-carboxylic acid from L-serine using environmentally friendly methods. The resulting compound exhibited significant antibacterial activity against several strains of gram-negative bacteria, highlighting its potential use in developing new antibiotics .

Case Study 2: Neuropathic Pain Inhibition

Another research project focused on the efficacy of this compound derivatives as Na v1.8 inhibitors. The study demonstrated that these compounds could effectively reduce pain responses in animal models, suggesting their application in treating chronic pain conditions .

Mécanisme D'action

The mechanism of action of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial cell walls by binding to the bacterial ribosome, thereby preventing protein synthesis. This action is similar to that of other oxazolidinone antibiotics.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Variations

5-Methyl-2-oxo-1,3-dioxane-5-carboxylic Acid

- Molecular Formula : C₆H₈O₅ .

- Key Differences :

- Replaces the oxazolidine ring (O, N) with a 1,3-dioxane ring (two oxygen atoms).

- Lacks nitrogen, altering electronic properties and hydrogen-bonding capacity.

- Applications : Used in polymer chemistry, such as copolymerization with lactic acid to create biodegradable materials .

(4S,5R)-5-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid

- Molecular Formula: C₆H₉NO₄ .

- Key Differences: Ethyl substituent at position 5 instead of methyl.

- Applications : Similar pharmaceutical intermediate role; ethyl substitution may improve metabolic stability .

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Esters (Medoxomil Derivatives)

- Example : Azilsartan medoxomil .

- Key Differences :

- Features a 1,3-dioxolane ring (five-membered, two oxygens) esterified to carboxylic acid.

- Acts as a prodrug, enhancing oral bioavailability by masking polar groups.

- Applications : Widely used in antihypertensive drugs due to hydrolytic activation in vivo .

Functional Group and Heterocycle Comparisons

| Compound Name | Heterocycle | Functional Groups | Molecular Formula | Key Applications |

|---|---|---|---|---|

| 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | 1,3-Oxazolidine (O, N) | Carboxylic acid, methyl | C₅H₇NO₄ | Pharmaceutical intermediates |

| 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid | 1,3-Dioxane (O, O) | Carboxylic acid, methyl | C₆H₈O₅ | Polymer synthesis |

| 5-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | 1,3-Oxazolidine (O, N) | Carboxylic acid, ethyl | C₆H₉NO₄ | Drug design (improved lipophilicity) |

| Azilsartan medoxomil | 1,3-Dioxolane (O, O) | Ester, benzimidazole, oxadiazole | C₃₀H₂₄N₄O₈ | Antihypertensive prodrug |

Physicochemical and Pharmacological Properties

| Property | This compound | 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic Acid | Medoxomil Esters (e.g., Azilsartan) |

|---|---|---|---|

| Solubility | Moderate (polar groups) | High (polar dioxane ring) | Low (ester prodrug enhances lipophilicity) |

| Stability | Hydrolytically stable | Sensitive to ring-opening in acidic conditions | Designed for hydrolysis in vivo |

| Bioavailability | Limited (requires derivatization) | N/A (polymer use) | High (prodrug strategy) |

| Synthetic Utility | Intermediate for chiral molecules | Monomer for copolymers | Key moiety in prodrug design |

Activité Biologique

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (5-MOCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and comparisons with similar compounds.

Chemical Structure and Properties

5-MOCA has a molecular formula of C₅H₇NO₄ and a molecular weight of 145.11 g/mol. The compound features a five-membered oxazolidine ring with specific functional groups, including a methyl group at the 5-position, a carbonyl group at the 2-position, and a carboxylic acid group at the 4-position. This unique structure contributes to its biological activity and potential utility in medicinal chemistry .

Biological Activities

Research indicates that 5-MOCA exhibits several notable biological activities:

- Antimicrobial Properties : 5-MOCA has shown potential antimicrobial activity by disrupting bacterial cell wall synthesis, similar to other oxazolidinone antibiotics. This mechanism involves binding to the bacterial ribosome and inhibiting protein synthesis.

- Enzyme Inhibition : Preliminary studies suggest that 5-MOCA may inhibit specific metabolic enzymes, which could lead to significant biological effects. Its interaction with these enzymes is critical for understanding its therapeutic potential.

- Potential Therapeutic Applications : Due to its structural similarities with other biologically active compounds, 5-MOCA may have applications in treating various diseases. Its ability to interact with key biological targets enhances its pharmacological relevance .

The mechanism of action of 5-MOCA primarily involves its interaction with molecular targets such as bacterial ribosomes and metabolic enzymes. By binding to these targets, it inhibits protein synthesis and enzymatic activity, which are essential for bacterial growth and metabolism. This action is akin to that of established antibiotics like linezolid .

Synthesis Methods

Various synthetic routes have been developed for producing 5-MOCA:

- Reaction of L-serine with Formaldehyde and Phosgene : This method is commonly used to synthesize 5-MOCA while ensuring the integrity of its functional groups.

- Spectroscopic Characterization : The synthesized compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure.

Comparison with Similar Compounds

The uniqueness of 5-MOCA can be highlighted through comparisons with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (4S,5R)-5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | Chiral center at positions 4 and 5 | Specific stereochemistry may enhance biological activity |

| 2-Oxazolidinone | Lacks the carboxylic acid group | Simpler structure; used primarily as a building block |

| 5-Methylisoxazole | Contains an isoxazole ring instead of oxazolidine | Different heterocyclic structure; varied biological effects |

These comparisons demonstrate how the specific functional groups and stereochemistry of 5-MOCA contribute to its distinct biological properties compared to other compounds in the same class .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and applications of 5-MOCA:

- Antimicrobial Testing : In vitro studies have demonstrated that 5-MOCA effectively inhibits the growth of various bacterial strains, suggesting its potential as an antibiotic agent .

- Enzyme Interaction Studies : Research focusing on enzyme binding affinities has revealed that 5-MOCA interacts significantly with key metabolic enzymes, indicating its potential role in drug development for metabolic disorders.

Q & A

Q. How can researchers ensure comprehensive literature reviews for meta-analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.